Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Catalog No.
S12362002
CAS No.
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2...

Product Name

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

IUPAC Name

methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-6-7-4-2-3-5-11(7)10-8/h6H,2-5H2,1H3

InChI Key

CZLHZGSYILHMRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2CCCCC2=C1

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic organic compound characterized by its unique pyrazolo-pyridine structure. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2 with a molecular weight of approximately 180.20 g/mol. This compound features a tetrahydro-pyrazole ring fused to a pyridine ring, which contributes to its distinctive chemical properties and potential biological activities. The compound is represented by the CAS number 307307-82-0 and has been studied for various applications in medicinal chemistry and drug development .

Typical for carboxylate esters and heterocycles. Some notable reactions include:

  • Ester Hydrolysis: This compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid.
  • Nucleophilic Substitution: The ester group can be substituted by nucleophiles, leading to various derivatives.
  • Cyclization Reactions: The presence of nitrogen atoms allows for potential cyclization with other electrophiles, creating more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate exhibits various biological activities. It has shown promise as:

  • Antimicrobial Agent: Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anti-inflammatory Properties: It may help in reducing inflammation through modulation of specific pathways.
  • CNS Activity: The compound has been investigated for its effects on the central nervous system, indicating possible neuroprotective effects.

Further studies are needed to fully elucidate its mechanisms of action and therapeutic potential .

Several synthetic routes have been developed for the preparation of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate:

  • Cyclization of Precursors: Starting from appropriate pyridine and pyrazole derivatives, cyclization reactions can yield the desired compound.
  • Esters Formation: Carboxylic acids can be converted into their methyl esters through reaction with methanol in the presence of acid catalysts.
  • Multi-step Synthesis: A combination of reactions involving alkylation and cyclization can produce this compound from simpler starting materials.

These methods emphasize the compound's accessibility for further research and application .

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has potential applications in:

  • Pharmaceutical Development: Its biological properties make it a candidate for drug discovery focused on antimicrobial and anti-inflammatory agents.
  • Chemical Research: It serves as an intermediate in synthesizing more complex heterocyclic compounds.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

The versatility of this compound opens avenues for exploration in various scientific fields .

Interaction studies are essential to understanding how methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate interacts with biological systems:

  • Protein Binding Affinity: Investigations into how this compound binds to proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Research may focus on its ability to inhibit specific enzymes related to disease pathways.
  • Receptor Interaction: Evaluating binding affinities to receptors involved in neurotransmission could reveal its potential CNS effects.

These studies are crucial for assessing safety and efficacy in therapeutic contexts .

Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid796729-03-80.96
1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid50920-46-20.90
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid32286-99-00.86
Pyrazolo[1,5-a]pyridine-2-carboxylic acid63237-88-70.81

These compounds illustrate the diversity within the pyrazole-pyridine family while highlighting the unique features of methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate that may contribute to its specific biological activities .

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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